2-(Pyrrolidin-1-ylsulfonyl)ethanamine
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Overview
Description
2-(Pyrrolidin-1-ylsulfonyl)ethanamine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group and an ethanamine chain
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a common feature in many biologically active compounds and can influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been widely used in drug discovery due to their potential for diverse biological activity .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-ylsulfonyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the DNA binding of several transcription factors, thereby inhibiting gene transcription required for the biological activity of cells . This compound can also induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can significantly increase plasma prolactin levels in rats . These findings underscore the importance of determining the appropriate dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include oxidation, reduction, and hydrolysis reactions, which lead to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus or plasma membrane, where it can interact with other biomolecules and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine typically involves the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Pyrrolidine+Ethanesulfonyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfinamide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
- 2-(Pyrrolidin-1-ylsulfonyl)methylamine
- 2-(Pyrrolidin-1-ylsulfonyl)propylamine
- 2-(Pyrrolidin-1-ylsulfonyl)butylamine
Comparison: 2-(Pyrrolidin-1-ylsulfonyl)ethanamine is unique due to its specific ethanamine chain, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the sulfonyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFULQLOOJLLNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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